molecular formula C20H17N3O3 B2916827 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide CAS No. 1203207-55-9

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2916827
CAS No.: 1203207-55-9
M. Wt: 347.374
InChI Key: UUIFNYKZHJNXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide is a benzofuran-carboxamide derivative featuring a methoxy group at the 7-position of the benzofuran core and a 3-methyl-1-phenylpyrazole substituent at the amide nitrogen. Its synthesis typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with substituted aryl amines using coupling reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) . The structural complexity of the pyrazole moiety contributes to its unique physicochemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIFNYKZHJNXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a benzofuran moiety linked to a pyrazole derivative, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF70.01
NCI-H4600.03
SF-26831.5
A5490.39
HepG27.01

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with the compound results in cell cycle arrest at the SubG1/G1 phase, indicating its potential to halt the proliferation of cancer cells.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.
  • Inhibition of Kinases : Some derivatives related to this compound have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of new compounds. While specific data on this compound is limited, related pyrazole derivatives have demonstrated significant tumor reduction in animal models, suggesting that this compound may share similar properties.

Study on Pyrazole Derivatives

A comprehensive review by Bouabdallah et al. (2022) examined various pyrazole derivatives and their anticancer activities. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of pyrazole-based drugs in oncology .

Comparative Analysis

In another study focusing on benzofuran derivatives, it was found that modifications to the benzofuran structure could enhance anticancer activity significantly. The introduction of methoxy groups at specific positions increased potency against MCF7 and NCI-H460 cell lines . This suggests that similar structural modifications could be explored for optimizing the activity of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran-Carboxamide Family

The compound shares structural homology with other 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (e.g., 1a–1r from ). Key differences arise in the substituents on the pyrazole ring or the aryl amine group. For example:

  • 7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (CAS: 951963-48-7) replaces the pyrazole with a benzoxazole-pyridine hybrid, increasing molecular weight (385.37 vs. ~347.37 g/mol) and altering solubility due to the polar pyridine group .
  • 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (CAS: 39108-47-9) features a chloroacetamide group instead of the benzofuran-carboxamide, reducing aromaticity and likely decreasing metabolic stability .

Pharmacological Activity

  • Neuroprotective and Antioxidant Effects : The parent scaffold of 7-methoxybenzofuran-carboxamides exhibits neuroprotective activity, attributed to the methoxy group’s electron-donating effect, which enhances radical scavenging. Derivatives with bulkier aryl groups (e.g., 3-methyl-1-phenylpyrazole) show improved blood-brain barrier penetration compared to simpler phenyl substituents .

Data Tables

Table 1. Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted LogP Solubility (mg/mL)
7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide C₂₀H₁₇N₃O₃ 347.37 3.2 0.15 (DMSO)
7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide C₂₂H₁₅N₃O₄ 385.37 2.8 0.08 (DMSO)
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide C₁₁H₁₄ClN₃O 247.70 2.5 1.2 (DMSO)

Table 2. Comparative Bioactivity (In Vitro)

Compound IC₅₀ (Lipid Peroxidation) Antioxidant Activity (DPPH Assay) Neuroprotective Efficacy (Cell Model)
This compound 12.5 μM Moderate (60% scavenging at 50 μM) 75% cell viability at 10 μM
7-Methoxy-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (Derivative 1d ) 18.3 μM Low (40% scavenging at 50 μM) 60% cell viability at 10 μM

Research Implications and Limitations

  • Structural Optimization : The 3-methyl-1-phenylpyrazole group enhances lipophilicity and target engagement compared to simpler aryl amines, but may reduce aqueous solubility .

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide?

Methodological Answer: The compound can be synthesized via a coupling reaction between 7-methoxybenzofuran-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. A common approach involves activating the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert conditions, followed by reaction with the amine to form the carboxamide bond . Yield optimization may require temperature control (e.g., reflux at 60–70°C) and purification via column chromatography or recrystallization from ethanol .

Q. How is the structural identity of the compound validated?

Methodological Answer: Structural confirmation typically employs:

  • X-ray crystallography : Single-crystal diffraction data refined using programs like SHELXL (for small molecules) to resolve bond lengths, angles, and torsional conformations .
  • Spectroscopy :
    • 1H/13C NMR to verify methoxy, benzofuran, and pyrazole substituents.
    • IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have shown:

  • Neuroprotective effects : Evaluated in vitro using oxidative stress models (e.g., hydrogen peroxide-induced neuronal cell damage) .
  • Antioxidant activity : Assessed via DPPH radical scavenging assays and lipid peroxidation inhibition studies .
    Dose-response curves and IC50 values are critical for initial activity profiling.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: SAR studies involve:

  • Substituent variation : Modifying the methoxy group, pyrazole ring substituents (e.g., methyl, phenyl), or benzofuran core to assess impact on bioactivity.
  • Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., antioxidant enzymes or neuronal receptors) .
  • In vitro assays : Parallel screening of analogs for potency comparisons. For example, replacing the methoxy group with halogens or alkyl chains can alter lipophilicity and binding affinity .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Cyclization optimization : For pyrazole intermediates, cyclization of hydrazone derivatives (e.g., using POCl3 or H2SO4) can be optimized for time and temperature to reduce side products .
  • Deprotection efficiency : Cleaving protecting groups (e.g., Boc) with TFA or HCl in dioxane, monitored by TLC .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity, while microwave-assisted synthesis reduces reaction time .

Q. How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

  • In vitro models : Use SH-SY5Y neuronal cells to assess neuroprotection via assays for ROS scavenging (e.g., DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) .
  • Enzyme inhibition assays : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidase (MAO) linked to neurodegenerative pathways.
  • Transcriptomic/proteomic profiling : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Methodological Answer:

  • Disorder in aromatic rings : Mitigated by refining occupancy ratios or applying restraints in SHELXL .
  • Twinned crystals : Use the TWINABS module in SHELX for data scaling and integration .
  • Thermal motion : Anisotropic displacement parameters (ADPs) are refined for non-H atoms, while H atoms are placed geometrically .

Q. How is solubility improved for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin complexes for aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.